1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
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Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylprop-2-en-1-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride typically involves the reaction of piperazine with cinnamyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-phenylpiperazine: Lacks the phenylprop-2-en-1-yl group, resulting in different chemical and biological properties.
1-benzylpiperazine: Contains a benzyl group instead of the phenylprop-2-en-1-yl group, leading to variations in receptor binding and activity.
1-(2-pyridyl)piperazine: Substituted with a pyridyl group, which affects its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H/b7-4+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFTTDNUVTMRS-RDRKJGRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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